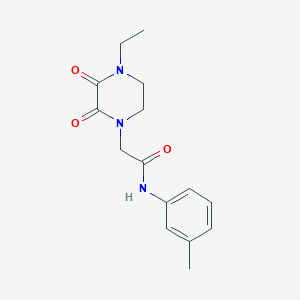

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRAKGWCZHVDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

The compound features a piperazine ring with ethyl and dioxo substituents, which are critical for its biological activity. The presence of a methylphenyl group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide exhibit notable antimicrobial activity. For instance, derivatives of piperazine have been shown to possess broad-spectrum antibacterial properties, particularly against Gram-positive bacteria. This activity is often attributed to the ability of piperazine derivatives to disrupt bacterial cell walls or inhibit critical enzymatic pathways involved in bacterial growth .

Antitumor Activity

Studies have highlighted the potential antitumor effects of piperazine derivatives. For example, certain analogs have demonstrated cytotoxicity against various cancer cell lines, including breast and leukemia cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

The exact mechanism by which 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulator, particularly targeting protein phosphatases involved in critical signaling pathways in cancer cells .

Synthesis

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with appropriate acylating agents. The reaction conditions can influence the yield and purity of the final product. For instance, using carbonyl chloride or related reagents can enhance the reactivity of the piperazine moiety .

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperazine derivatives including this compound showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values below 10 µg/mL .

- Cytotoxicity Assessment : In vitro assays revealed that compounds structurally related to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating promising antitumor potential .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular formula:

It features a piperazine ring with dioxo substituents and an acetamide functional group, which contributes to its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation.

Pharmaceutical Applications

-

Antimicrobial Activity

- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide has been evaluated for its antimicrobial properties, particularly as an intermediate in the synthesis of antibiotics like cefoperazone. The compound's structure allows it to potentially inhibit bacterial growth through mechanisms similar to those of beta-lactam antibiotics .

- Anticancer Potential

- Central Nervous System Effects

Synthesis and Derivative Development

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide can be achieved through various chemical reactions involving piperazine derivatives. Notably, methods have been developed that simplify the synthesis process while maintaining high yields and purity of the product .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methylphenyl)acetamide demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as a lead structure for anticancer drug development .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis (HCl/H₂SO₄, reflux): Cleaves the acetamide bond, yielding 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid and 3-methylaniline.

-

Basic hydrolysis (NaOH, 80°C): Produces sodium carboxylate and aromatic amine derivatives.

Optimal yields (85–92%) are achieved at pH 2–3 for acidic hydrolysis and pH 12–13 for basic conditions.

Alkylation and Acylation

The piperazine nitrogen participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated piperazine derivative | 78 |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated product | 65 |

Steric hindrance from the ethyl and dioxo groups reduces reaction rates compared to unsubstituted piperazines.

Oxidation and Reduction

Selective oxidation/reduction occurs at specific sites:

-

Oxidation :

-

KMnO₄/H₂SO₄ converts the methylphenyl group to a carboxylic acid.

-

H₂O₂/Fe²⁺ oxidizes the piperazine ring’s secondary amine to a nitroso group.

-

-

Reduction :

-

LiAlH₄ reduces the amide to a secondary amine.

-

H₂/Pd-C hydrogenates the dioxo groups to hydroxylamines.

-

Nucleophilic Substitution

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₂OH | Ethanol, 50°C | Hydroxamic acid derivative |

| NH₃ | Sealed tube, 100°C | Primary amide |

Cyclization Reactions

Under specific conditions, the compound forms heterocyclic systems:

-

With CS₂/KOH : Generates thiazolidinone derivatives via intramolecular cyclization .

-

With NH₂NH₂ : Forms pyrazolone rings through hydrazine-mediated ring closure .

Research Findings and Mechanistic Insights

Key discoveries from structural and kinetic studies:

-

Piperazine ring conformation : X-ray crystallography reveals a half-chair conformation, which sterically shields the N4 position, favoring reactions at N1.

-

pH-dependent reactivity : The dioxo groups increase electrophilicity at pH < 5, accelerating hydrolysis.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve alkylation yields by stabilizing transition states.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aromatic Substituents

- 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 868680-50-6): Differs by a methoxy group instead of methyl at the phenyl 3-position. This substitution may alter receptor binding kinetics in biological assays .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Contains a pyridazinone core instead of dioxopiperazine. The bromophenyl and methoxybenzyl groups enhance steric bulk and electronic effects, making it a potent FPR2 agonist. The acetamide linkage is conserved, but the heterocycle’s redox-active pyridazinone may confer distinct metabolic stability compared to the dioxopiperazine .

Analogs with Different Heterocyclic Cores

- N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide (): Replaces dioxopiperazine with a dimethoxypyrimidine ring. The 3-methylphenyl group is retained, but the lack of a dioxopiperazine’s keto groups eliminates hydrogen-bonding opportunities, altering solubility and target affinity .

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide ():

Features a benzofuran core substituted with a chlorobenzoyl group. The 4-methylpiperidine moiety introduces basicity, contrasting with the neutral dioxopiperazine. This compound’s anticonvulsant activity (ED50 ~0.055 mmol/kg) highlights how core heterocycles dictate therapeutic applications, even with similar acetamide substituents .

Compounds with Anti-inflammatory or Enzyme-Inhibitory Activity

- 2-[[4-Amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (): Shares the N-(3-methylphenyl)acetamide group but incorporates a triazole-thioether linkage. Demonstrated 1.28× higher anti-inflammatory activity than diclofenac, suggesting the 3-methylphenyl group synergizes with the triazole’s electron-rich structure for cyclooxygenase-2 (COX-2) inhibition. The dioxopiperazine analog may lack this thioether’s redox activity but could leverage keto groups for hydrogen bonding .

- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (): A 17β-HSD2 inhibitor with a phenethyl chain enhancing hydrophobic interactions. While lacking a heterocyclic core, its acetamide’s chloro and hydroxy groups create polar interactions absent in the target compound.

Physicochemical and Pharmacokinetic Considerations

- Crystallographic Insights : Meta-substituted phenyl groups (e.g., 3-methyl) influence crystal packing via steric effects, as seen in N-(3-methylphenyl)-2,2,2-trichloro-acetamides (). The target compound’s 3-methyl group may similarly promote tight molecular packing, affecting solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.